molecular formula C12H9N5 B12526975 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine CAS No. 651769-41-4

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

Cat. No.: B12526975
CAS No.: 651769-41-4
M. Wt: 223.23 g/mol
InChI Key: NUYLSKWRMFQRDJ-UHFFFAOYSA-N
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Description

3-[4-(2H-Tetrazol-5-yl)phenyl]pyridine is a high-value, multifunctional heterocyclic compound of significant interest in chemical and pharmaceutical research. This molecule features a pyridine ring and a tetrazole ring linked by a phenyl group, creating a versatile scaffold for developing new chemical entities. Tetrazole rings are well-known bioisosteres for carboxylate groups, a property that can be leveraged to improve the metabolic stability and adjust the physicochemical properties of drug candidates . Computer-based prediction of biological activity (e.g., using PASS software) for structurally similar hybrid tetrazole-pyridine systems suggests a high probability of multitarget biological activity. These predicted activities include acting as an analgesic and as an antagonist for specific nicotine receptors, making this compound class a compelling starting point for neuroscience and pharmacology research . From a synthetic chemistry perspective, this compound can be synthesized using modern coupling methodologies, such as the Chan-Evans-Lam reaction, which allows for the selective N-arylation of tetrazoles using boronic acids . The structure of related compounds has been confirmed using comprehensive analytical techniques, including 1H and 13C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry . Researchers value this compound as a key intermediate and building block for constructing more complex molecules, studying protein-ligand interactions, and screening for new biological activities. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

651769-41-4

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine

InChI

InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17)

InChI Key

NUYLSKWRMFQRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Key Observations:

  • Regioselectivity : The reaction selectively forms the N2-isomer of the tetrazole, as confirmed by X-ray diffraction and NMR spectroscopy (δ = 164.85 ppm for the C=N signal).
  • Yield : Analogous syntheses for meta-substituted derivatives achieve yields up to 87%.

Cycloaddition of Nitriles with Sodium Azide

A common route to tetrazoles involves the [2+3] cycloaddition of nitriles with sodium azide under acidic or catalytic conditions. For 4-(2H-tetrazol-5-yl)phenyl intermediates:

  • Substrate : 4-Cyanophenyl bromide.
  • Reagents : NaN₃, LiCl, NH₄Cl, DMF, 110°C for 48 hours.

Mechanistic Insights:

  • Role of LiCl : Acts as a Lewis acid to activate the nitrile group, facilitating azide attack.
  • Solvent : DMF enhances reaction efficiency due to its high polarity and boiling point.

Ortho-Lithiation and Electrophilic Substitution

This method directs lithiation at the ortho position of phenyltetrazoles, enabling subsequent functionalization. For the para-substituted target:

Advantages:

  • Versatility : Enables introduction of diverse electrophiles (e.g., aryl halides, aldehydes).
  • Yield Optimization : Transmetallation with Zn or Cu may improve coupling efficiency.

One-Pot Multi-Component Reactions

Emerging methods combine condensation and cycloaddition steps for efficient synthesis:

  • Substrates : 4-Cyanophenyl bromide, sodium azide, pyridin-3-ylboronic acid.
  • Conditions : Fe₃O₄ nanoparticles, microwave irradiation, DMF.

Case Study:

A domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction for 2-(1H-tetrazole-5-yl)acrylonitrile derivatives achieves high yields under microwave-assisted conditions.

Synthetic Challenges and Adaptations

The para-substituted isomer poses regioselectivity challenges due to the electron-withdrawing nature of the tetrazole group. Strategies to overcome these include:

Characterization Data

Critical spectroscopic data for confirming the structure include:

  • ¹H-NMR : Pyridine protons at δ 9.37, 8.83, 8.57, and 7.78–7.74 ppm; phenyl signals at δ 8.22–8.16 and 7.68–7.57 ppm.
  • ¹³C-NMR : C=N signal at δ 164.85 ppm, confirming N2-isomer formation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Mechanism of Action

The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine (Compound 10)
  • Structure : Incorporates an oxygen atom bridging the phenyl and pyridine rings, forming a pyridyloxy linkage (Fig. 2).
  • Pharmacological Activity : A highly potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) antagonist (IC₅₀ = 1.2 nM) with excellent brain penetration (brain-to-plasma ratio = 1.5) and oral bioavailability in rats (F = 60%) .
  • Therapeutic Application : Investigated for neurological disorders such as anxiety, depression, and Parkinson’s disease due to mGlu5 modulation .
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine
  • Structure : Features a fluorine atom at the phenyl meta position and a methyl group on the pyridine ring.
  • Pharmacological Activity : Enhanced mGlu5 antagonism (IC₅₀ = 0.8 nM) compared to Compound 10, attributed to fluorine’s electron-withdrawing effects improving receptor affinity .
L-158809
  • Structure : Imidazo[5,4-b]pyridine core linked to a tetrazolylphenyl group.
  • Pharmacological Activity : Angiotensin II receptor blocker (ARB) with efficacy in diabetic neuropathy models (ED₅₀ = 0.1 mg/kg in rats) .
  • Therapeutic Application : Cardiovascular diseases, contrasting with the CNS focus of mGlu5 antagonists .

Positional Isomers and Substitution Effects

  • 2-(2H-Tetrazol-5-yl)pyridine (3a) , 3-(2H-Tetrazol-5-yl)pyridine (3b) , 4-(2H-Tetrazol-5-yl)pyridine (3c) :
    • Activity : Positional isomerism significantly alters physicochemical properties. For example, 3b exhibits stronger antibacterial activity (MIC = 4 µg/mL against S. aureus) compared to 3a and 3c due to improved membrane permeability .

Therapeutic Diversification of Tetrazole Derivatives

  • Losartan and Valsartan : Tetrazole-containing ARBs (e.g., losartan, IC₅₀ = 0.7 nM for angiotensin II receptor) highlight the scaffold’s versatility in hypertension treatment .
  • Antibacterial Derivatives : Acylide analogs with tetrazole chains (e.g., 3d, 3e) show moderate activity against Gram-positive pathogens (MIC range = 8–32 µg/mL) .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Analogs

Compound Target IC₅₀/ED₅₀ Bioavailability Therapeutic Area Reference
Compound 10 mGlu5 Receptor 1.2 nM 60% (rat) Neurological Disorders
L-158809 Angiotensin II Receptor 0.1 mg/kg N/A Cardiovascular
3b (3-Tetrazolylpyridine) S. aureus 4 µg/mL N/A Antibacterial

Table 2: Structural Comparison

Compound Core Structure Key Substituents
3-[4-(2H-Tetrazol-5-yl)phenyl]pyridine Pyridine-phenyl Tetrazole at phenyl para position
Compound 10 Pyridyloxy-phenyl Oxygen linker, tetrazole
L-158809 Imidazopyridine Tetrazolylphenyl, ethyl group

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • The pyridyloxy linkage in Compound 10 enhances mGlu5 selectivity over other glutamate receptors .
    • Fluorine substitution in analogs improves metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Therapeutic Potential: Tetrazole’s acidity (pKa ~4.9) enhances solubility and membrane permeability, critical for CNS drug candidates . Contrasting applications (e.g., neurological vs. cardiovascular) stem from scaffold modifications targeting distinct receptors .

Biological Activity

3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine consists of a pyridine ring substituted with a phenyl group that carries a tetrazole moiety. This combination enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. The tetrazole group contributes to the compound's efficacy by improving receptor binding affinity and selectivity .

The primary mechanism through which 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine operates is by inhibiting mGlu5 receptors. This inhibition can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling. The compound has demonstrated good brain penetration, indicating its potential for central nervous system applications .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine. Below are summarized findings from key research articles:

StudyFindings
Study 1 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine showed significant antagonistic activity at mGlu5 receptors with an IC50 value indicating high potency.
Study 2 In vivo studies demonstrated that the compound effectively reduced anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .
Study 3 Structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole moiety can enhance the compound's selectivity for mGlu5 receptors, leading to improved therapeutic profiles .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine, it is useful to compare it with other tetrazole-containing compounds:

CompoundBiological ActivityNotes
4-(1H-tetrazol-5-yl)pyridine Potent antitumor activityExhibits different receptor interactions compared to 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine.
2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine Highly selective mGlu5 antagonistDemonstrates similar mechanisms but different pharmacokinetic properties .
5-(furan-2-yl)-1H-tetrazole Anti-inflammatory propertiesHighlights the versatility of tetrazole derivatives in pharmacology .

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